molecular formula C24H20N2O2S B2413633 3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 2034251-83-5

3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2413633
CAS No.: 2034251-83-5
M. Wt: 400.5
InChI Key: PUEMYHYYBWSOOE-UHFFFAOYSA-N
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Description

3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H20N2O2S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality 3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-methoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-28-22-5-2-4-20(13-22)18-7-9-19(10-8-18)24(27)26-15-17-12-21(16-25-14-17)23-6-3-11-29-23/h2-14,16H,15H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEMYHYYBWSOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. The thiazole moiety is known for its role in influencing enzyme activity and modulating cellular processes. Specifically, compounds with similar structures have demonstrated:

  • Antioxidant Activity : The thiazole ring can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : Studies suggest that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of cyclin-dependent kinases and apoptosis-related proteins .
  • Cholinesterase Inhibition : The compound may exhibit inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease .

Biological Activity Overview

The biological activities associated with N-(2,5-dimethylphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide include:

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation ,
AntioxidantScavenges free radicals; protects against oxidative damage ,
Cholinesterase InhibitionPotentially inhibits AChE; relevant for Alzheimer's treatment

Case Studies

  • Anticancer Activity : In a study evaluating various thiazole derivatives, the compound showed significant cytotoxicity against human lung adenocarcinoma cells (A549), with an IC50 value indicating effective inhibition of cell growth. The mechanism involved the induction of apoptosis through the mitochondrial pathway .
  • Neuroprotective Effects : Another study highlighted the potential of thiazole-based compounds in ameliorating symptoms of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta aggregation. The compound was tested in vitro and demonstrated promising results in enhancing cognitive function in animal models .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions : Formation of the pyridine-thiophene moiety via Suzuki-Miyaura or Stille coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions .
  • Amide bond formation : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by nucleophilic attack by the aminomethyl-pyridine intermediate .
  • Critical conditions : Temperature control (60–100°C for coupling), solvent choice (DMF or dichloromethane for polar intermediates), and reaction time (12–24 hours for amidation) .
  • Yield optimization : Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >70% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm) and carbon backbone .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₇H₂₂N₂O₂S: 450.1402) .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .

Q. How does the methoxy group influence physicochemical properties?

The 3'-methoxy substituent enhances:

  • Solubility : Increased polarity improves solubility in DMSO or methanol, critical for in vitro assays .
  • Metabolic stability : Methoxy groups resist oxidative degradation compared to hydroxyl analogs, as shown in hepatic microsome studies .
  • Crystal packing : X-ray diffraction reveals methoxy participation in hydrogen bonding, affecting solid-state stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields between batches?

  • Byproduct analysis : Use LC-MS to detect impurities (e.g., unreacted thiophene or biphenyl intermediates) .
  • Reagent quality : Trace moisture in DMF reduces coupling efficiency; employ molecular sieves or anhydrous solvents .
  • Catalyst optimization : Switch from Pd(PPh₃)₄ to XPhos-Pd-G3 for higher coupling efficiency (90% vs. 65% yield) .

Q. What computational strategies predict target binding affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., EGFR tyrosine kinase). Key residues (e.g., Lys745) form hydrogen bonds with the carboxamide group .
  • MD simulations : AMBER or GROMACS assess binding stability (>50 ns trajectories show stable ligand-protein interactions) .
  • Free energy calculations : MM-GBSA predicts ΔG values (e.g., −9.2 kcal/mol for EGFR inhibition) .

Q. How do substituent modifications alter biological activity?

  • Thiophene replacement : Replacing thiophene with furan reduces IC₅₀ against PI3Kγ from 12 nM to 48 nM due to weaker π-π stacking .
  • Pyridine methylation : Adding a methyl group at the pyridine 4-position improves selectivity for CYP3A4 inhibition (Ki = 0.8 μM vs. 2.3 μM for unmodified compound) .
  • Methoxy positional isomers : 4'-methoxy analogs show 3-fold lower cytotoxicity in HEK293 cells compared to 3'-methoxy derivatives .

Q. What experimental designs validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound binding to kinases (e.g., 2°C shift in EGFR melting temperature at 10 μM) .
  • Western blotting : Measure downstream phosphorylation (e.g., ERK1/2 inhibition at 1–10 μM doses) .
  • CRISPR knockouts : KO of target genes (e.g., BRAF) eliminates compound efficacy, confirming mechanism .

Data Contradiction Analysis

Q. Why do NMR spectra vary between synthetic batches?

  • Solvent impurities : Residual DMF in CDCl₃ causes baseline shifts; use deuterated DMSO for better resolution .
  • Tautomerism : The pyridine-thiophene moiety exhibits keto-enol tautomerism, altering peak splitting patterns .
  • Byproduct interference : Unpurified batches show extra peaks from oxidized thiophene (e.g., sulfoxide at 7.8 ppm) .

Q. How to address discrepancies in enzyme inhibition assays?

  • Buffer optimization : Use HEPES (pH 7.4) instead of Tris to avoid chelation of metal cofactors .
  • ATP concentration : High ATP (1 mM) reduces apparent IC₅₀ values for ATP-competitive inhibitors .
  • Cell line variability : Test multiple lines (e.g., HCT116 vs. A549) to account for endogenous target expression levels .

Methodological Recommendations

  • Synthetic protocols : Follow and for reaction setup.
  • Characterization : Combine NMR, HRMS, and HPLC per and .
  • Biological validation : Use CETSA and CRISPR per .
  • Computational modeling : Prioritize Schrödinger Suite workflows as in .

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